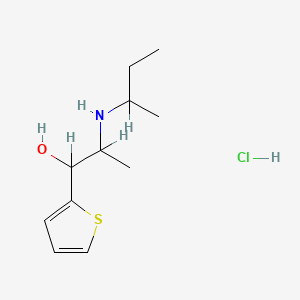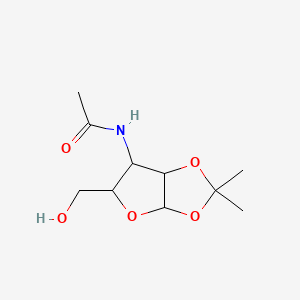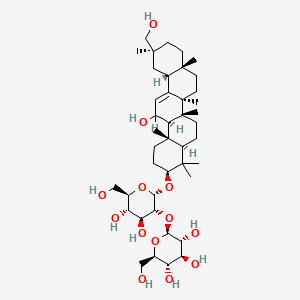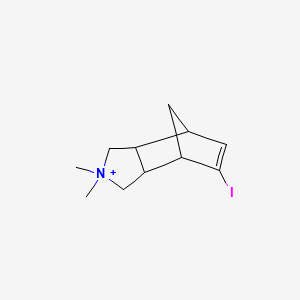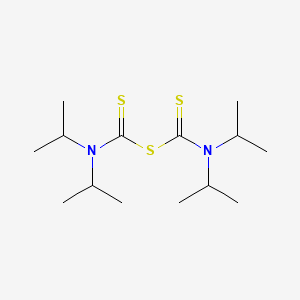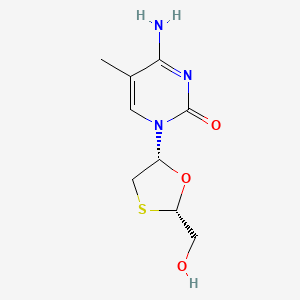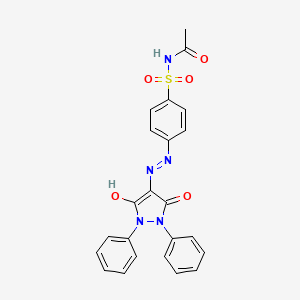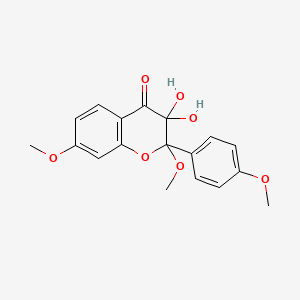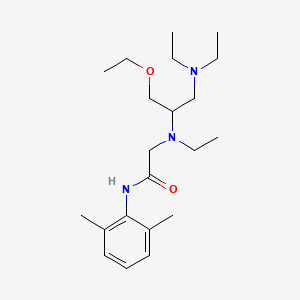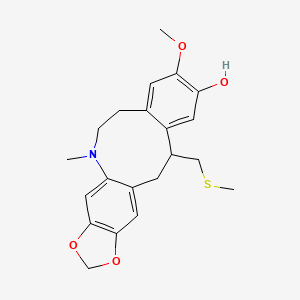
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its white to off-white solid appearance and is soluble in water, alcohol, and ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with N-(2-(diethylamino)ethyl)carbamate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used, such as nitriles or ethers.
Applications De Recherche Scientifique
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter release and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride: This compound is similar in structure and has similar applications in medicinal chemistry.
4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide: Another compound with similar biological activity and applications.
Uniqueness
2,5-Dimethylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
101491-61-6 |
|---|---|
Formule moléculaire |
C16H27ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
2-[(2,5-dimethylphenyl)methoxycarbonylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-9-17-16(19)20-12-15-11-13(3)7-8-14(15)4;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,17,19);1H |
Clé InChI |
KHNAZGKCNTYISY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCNC(=O)OCC1=C(C=CC(=C1)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


